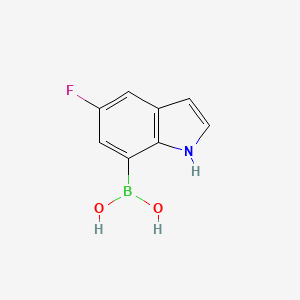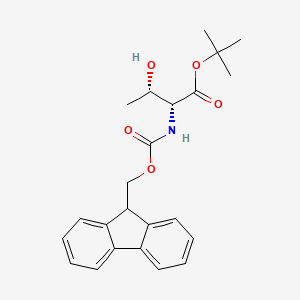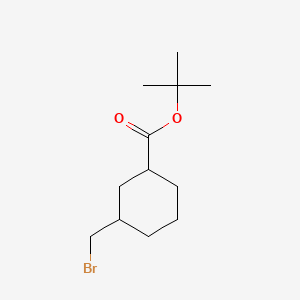
(5-fluoro-1H-indol-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1H-indol-7-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-7-yl)boronic acid typically involves the introduction of a boronic acid group into the indole ring. One common method is the borylation of 5-fluoroindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of indoline derivatives.
Aplicaciones Científicas De Investigación
(5-Fluoro-1H-indol-7-yl)boronic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-fluoro-1H-indol-7-yl)boronic acid depends on its application:
Suzuki–Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with various biological targets, such as enzymes and receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-1H-indol-4-yl)boronic acid: Another boronic acid derivative of indole with similar chemical properties.
1H-Indazole-5-boronic acid: A boronic acid derivative of indazole, another heterocyclic compound.
Uniqueness
(5-Fluoro-1H-indol-7-yl)boronic acid is unique due to the specific position of the boronic acid group on the indole ring, which can influence its reactivity and biological activity. The presence of the fluorine atom also enhances its chemical stability and biological properties .
Propiedades
Fórmula molecular |
C8H7BFNO2 |
|---|---|
Peso molecular |
178.96 g/mol |
Nombre IUPAC |
(5-fluoro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H |
Clave InChI |
ZXPPJGJGDMXWFJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=C1NC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)


![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)


![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)



![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
